N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline is utilized in several scientific research applications:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Biochemistry: The compound is employed in various biochemical assays and experiments.
Medicinal Chemistry: Research into potential therapeutic applications, including drug development.
Industrial Chemistry: Used in the synthesis of other complex organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The tetrahydrofuran-2-ylmethyl group provides a unique structural feature that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the tetrahydrofuran-2-ylmethyl group, making it less specific in binding interactions.
N,N-diethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and binding properties.
Uniqueness
N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which provides enhanced binding specificity and potential for diverse chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,3-4,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMLVZRNPBKHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.